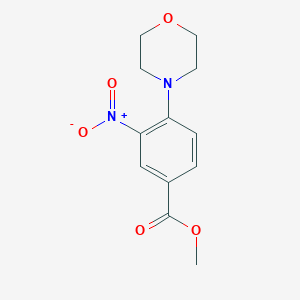

Methyl 4-(morpholin-4-yl)-3-nitrobenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-morpholin-4-yl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c1-18-12(15)9-2-3-10(11(8-9)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZLCXOOZSLFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to Methyl 4 Morpholin 4 Yl 3 Nitrobenzoate

Precursor Synthesis and Functional Group Introduction

The construction of Methyl 4-(morpholin-4-yl)-3-nitrobenzoate typically begins with a commercially available precursor, such as a methyl 4-halobenzoate (e.g., methyl 4-chlorobenzoate). This starting material provides the basic benzoate (B1203000) framework onto which the nitro and morpholine (B109124) groups can be installed in a controlled manner. The synthesis hinges on two key transformations: electrophilic aromatic substitution to introduce the nitro group and nucleophilic aromatic substitution to append the morpholine moiety.

Nitration of Benzoate Esters and Regioselectivity Considerations

The introduction of a nitro group (–NO2) onto the aromatic ring of a benzoate ester is a critical step, accomplished through electrophilic aromatic substitution. rsc.org This reaction's success is determined by both the reaction mechanism and the directing effects of the substituents already present on the ring.

The nitration of an aromatic compound like a benzoate ester is a classic example of an electrophilic aromatic substitution (EAS) reaction. youtube.com The process is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). scribd.com

The mechanism proceeds through several distinct steps:

Generation of the Electrophile : Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid is unstable and loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺). aiinmr.comchegg.com

Nucleophilic Attack : The electron-rich π system of the benzene (B151609) ring acts as a nucleophile, attacking the electrophilic nitronium ion. aiinmr.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. scribd.comgrabmyessay.com The positive charge in this intermediate is delocalized across the ortho and para positions relative to where the electrophile has added. mnstate.edu

Deprotonation and Rearomatization : In the final step, a weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom that bears the new nitro group. aiinmr.comchegg.com This restores the stable aromatic system and yields the final nitrobenzoate product. mnstate.edu Maintaining low temperatures during the reaction is often crucial to control the reaction rate and prevent unwanted side reactions or the formation of dinitro-products. grabmyessay.comyoutube.com

The position of nitration on a substituted benzene ring is not random but is dictated by the electronic properties of the substituents already present. youtube.com These substituents can be classified as either activating (electron-donating) or deactivating (electron-withdrawing), and they direct incoming electrophiles to specific positions (ortho, meta, or para). mnstate.educhegg.com

In the synthesis of this compound starting from a precursor like methyl 4-chlorobenzoate (B1228818), two substituents are present on the ring:

Methyl Ester Group (–COOCH₃) : This group is a deactivator of the aromatic ring due to its electron-withdrawing nature (both by resonance and induction). scribd.comchegg.com Electron-withdrawing groups make the aromatic ring less nucleophilic, thus slowing down the rate of electrophilic substitution compared to benzene. mnstate.edu They direct incoming electrophiles primarily to the meta position. rsc.orgscribd.comchegg.com This is because the ortho and para positions are significantly destabilized by adjacent positive charges in the resonance structures of the arenium ion intermediate. youtube.comscribd.com

Halogen Group (e.g., –Cl) : Halogens are also deactivating groups due to their inductive electron-withdrawing effect. However, they are considered ortho, para-directors because they can donate a lone pair of electrons through resonance, which helps to stabilize the positive charge in the arenium ion intermediate when the attack occurs at the ortho or para positions.

When both a meta-director and an ortho, para-director are present, their combined influence determines the final regiochemical outcome. For methyl 4-chlorobenzoate , the ester group directs nitration to position 3 (meta), and the chloro group directs to positions 2 and 3 (ortho). The directing effects converge on position 3. Therefore, the nitration of methyl 4-chlorobenzoate selectively yields methyl 4-chloro-3-nitrobenzoate , the key intermediate for the next step.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -COOCH₃ (Methyl Ester) | Electron-Withdrawing | Deactivating | meta |

| -Cl (Chloro) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | ortho, para |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Strongly Deactivating | meta |

Incorporation of the Morpholine Moiety

With the nitro group correctly positioned on the precursor, the final key step is the introduction of the morpholine ring. This is typically achieved by replacing the halogen atom (e.g., chlorine) on the methyl 4-chloro-3-nitrobenzoate intermediate.

The most common method for forming the C-N bond between the aromatic ring and morpholine in this context is through a Nucleophilic Aromatic Substitution (SₙAr) reaction. dalalinstitute.com Unlike electrophilic substitutions, SₙAr reactions involve a nucleophile attacking an electron-deficient aromatic ring. masterorganicchemistry.com

The SₙAr mechanism is facilitated by the presence of strong electron-withdrawing groups (like the –NO₂ group) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comchemistrysteps.com In the case of methyl 4-chloro-3-nitrobenzoate, the nitro group is ortho to the chlorine atom's position, but it is para to the chlorine atom in the isomeric precursor methyl 4-chloro-3-nitrobenzoate, which strongly activates this site for nucleophilic attack. The reaction between methyl 4-chloro-3-nitrobenzoate and morpholine proceeds via an addition-elimination mechanism: chemistrysteps.com

Nucleophilic Addition : The nitrogen atom of the morpholine molecule acts as a nucleophile and attacks the carbon atom bearing the chlorine atom. youtube.com This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro group. masterorganicchemistry.com

Elimination of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the chloride ion (Cl⁻). youtube.com This step is fast and results in the formation of the final product, this compound.

This strategy is effective and widely used in the synthesis of related structures. For instance, a patented process describes the reaction of p-fluoronitrobenzene with morpholine, and another details the reaction of 4-chloro-3-nitrobenzoic acid with methylamine, both of which rely on the SₙAr mechanism. google.comgoogle.com

Table 2: Key Steps in the SₙAr Synthesis of this compound

| Step | Reactants | Key Intermediate | Product |

|---|---|---|---|

| 1. Addition | Methyl 4-chloro-3-nitrobenzoate + Morpholine | Meisenheimer Complex | - |

| 2. Elimination | Meisenheimer Complex | - | This compound + Cl⁻ |

While SₙAr is a primary method, other modern synthetic techniques for C-N bond formation could also be considered, particularly transition-metal-catalyzed cross-coupling reactions. pageplace.de These methods are powerful alternatives for constructing aryl-amine bonds. tcichemicals.com

Notable examples include:

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between aryl halides (or triflates) and amines. tcichemicals.comacs.org In this context, it could be used to couple morpholine with methyl 4-chloro-3-nitrobenzoate in the presence of a palladium catalyst and a suitable base.

Ullmann Condensation : A classical copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol. acs.org While it often requires harsher conditions (high temperatures) than palladium-catalyzed methods, it remains a viable option for C-N bond formation.

Chan-Evans-Lam (CEL) Coupling : This reaction utilizes copper catalysts to couple aryl boronic acids with amines or amides. acs.org This would require converting the aryl halide intermediate into an aryl boronic acid before coupling with morpholine.

Direct C-H Amination : Emerging techniques focus on the direct functionalization of a C-H bond, offering a more atom-economical approach by avoiding the pre-functionalization required for cross-coupling reactions. acs.org These methods, often catalyzed by rhodium or iridium, could potentially be applied to form the desired C-N bond directly. acs.org

These alternative methods provide a broad toolkit for synthetic chemists, although for this specific target molecule, the efficiency and high activation provided by the nitro group make the traditional SₙAr reaction a highly effective and straightforward choice.

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of this compound with high yield and purity is critically dependent on the careful optimization of several reaction parameters. These include the choice of solvent, reaction temperature, and the selection of reagents, all of which play a pivotal role in the efficiency of the nucleophilic aromatic substitution reaction.

Temperature, Solvent, and Reagent Selection

The selection of an appropriate solvent is crucial for the nucleophilic aromatic substitution reaction between methyl 4-chloro-3-nitrobenzoate and morpholine. Polar aprotic solvents are generally preferred as they can solvate the cation while leaving the nucleophile relatively free, thus enhancing its reactivity. Commonly employed solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP). These solvents facilitate the reaction by providing a suitable medium for the ionic intermediates and reactants.

Temperature is another critical parameter that significantly influences the reaction rate. Generally, higher temperatures accelerate the reaction. For the synthesis of this compound, the reaction is typically conducted at elevated temperatures, often in the range of 80-120 °C. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts that can occur at excessively high temperatures.

The choice and stoichiometry of the reagents are also key to maximizing the yield. Morpholine acts as both the nucleophile and, in some cases, the base to neutralize the hydrogen halide formed during the reaction. Often, an excess of morpholine is used to drive the reaction to completion. Alternatively, a non-nucleophilic base, such as potassium carbonate or triethylamine, can be added to the reaction mixture to scavenge the acid byproduct, which can be particularly useful when working with more sensitive substrates.

A representative synthesis involves the reaction of methyl 4-chloro-3-nitrobenzoate with morpholine in a polar aprotic solvent at an elevated temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Interactive Data Table: Illustrative Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Base | Reaction Time (h) | Theoretical Yield (%) |

| 1 | DMF | 80 | Excess Morpholine | 6 | 85 |

| 2 | DMSO | 100 | K₂CO₃ | 4 | 90 |

| 3 | NMP | 120 | Triethylamine | 3 | 92 |

| 4 | DMF | 100 | Excess Morpholine | 4 | 88 |

Note: The data in this table is illustrative and represents typical conditions and outcomes for this type of reaction. Actual results may vary based on specific experimental parameters.

Yield Enhancement and Purity Control in Synthetic Pathways

Maximizing the yield and ensuring the high purity of this compound are paramount for its subsequent use in multi-step syntheses. Several strategies are employed throughout the synthetic process to achieve these goals.

One of the primary methods for yield enhancement is the careful control of reaction stoichiometry. As mentioned previously, using an excess of the nucleophile, morpholine, helps to ensure that the starting material, methyl 4-chloro-3-nitrobenzoate, is fully consumed, thereby maximizing the formation of the desired product. The choice of a suitable base, if used, can also prevent the protonation of the nucleophile, maintaining its reactivity and pushing the equilibrium towards the product side.

Purity control begins with the quality of the starting materials. Using highly pure methyl 4-chloro-3-nitrobenzoate and morpholine minimizes the introduction of impurities from the outset. Throughout the reaction, monitoring the progress by TLC or HPLC is essential to determine the optimal reaction time, preventing the formation of degradation products that can arise from prolonged heating.

Once the reaction is complete, the purification of the crude product is a critical step. The most common method for purifying solid organic compounds is recrystallization. For this compound, a suitable solvent system for recrystallization would typically be a mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is insoluble when cold), such as an ethanol (B145695)/water or isopropanol/water mixture. This process effectively removes unreacted starting materials and soluble impurities.

Washing the isolated solid product with a cold solvent, in which the product has low solubility, is another effective technique to remove residual impurities. For instance, washing the filtered product with cold ethanol or diethyl ether can help to remove any remaining starting materials or byproducts. For higher purity requirements, column chromatography on silica (B1680970) gel can be employed, using an appropriate eluent system, such as a mixture of hexane (B92381) and ethyl acetate, to separate the desired product from any closely related impurities.

Interactive Data Table: Illustrative Purification Strategies and Outcomes

| Purification Method | Solvent/Eluent System | Purity before (%) | Purity after (%) | Recovery Yield (%) |

| Recrystallization | Ethanol/Water | 85 | >98 | 90 |

| Column Chromatography | Hexane/Ethyl Acetate (7:3) | 90 | >99 | 85 |

| Washing | Cold Diethyl Ether | 95 | >97 | 95 |

Note: The data in this table is illustrative and represents typical outcomes for these purification techniques. Actual results will depend on the initial purity of the crude product and the specific conditions used.

Multi-step Synthetic Sequences for Complex Derivative Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly those with potential biological activity. The presence of three distinct functional groups—the morpholine moiety, the nitro group, and the methyl ester—provides multiple handles for further chemical transformations.

A common and synthetically useful transformation is the reduction of the nitro group to an aniline (B41778) derivative. This can be readily achieved using a variety of reducing agents, with catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or metal-based reductions (e.g., with tin(II) chloride or iron in acidic media) being the most common methods. The resulting methyl 4-(morpholin-4-yl)-3-aminobenzoate is a key intermediate for the synthesis of a wide range of derivatives. The newly formed amino group can undergo a plethora of reactions, including acylation, sulfonylation, diazotization followed by substitution, and reductive amination, allowing for the introduction of diverse functionalities.

Another point of modification is the methyl ester group. This can be hydrolyzed under either acidic or basic conditions to afford the corresponding carboxylic acid, 4-(morpholin-4-yl)-3-nitrobenzoic acid. This carboxylic acid can then be coupled with various amines or alcohols to form amides or esters, respectively, using standard peptide coupling reagents or by conversion to the acid chloride followed by reaction with the desired nucleophile.

A plausible multi-step synthetic sequence starting from this compound could involve the following steps:

Reduction of the Nitro Group: The nitro group is reduced to an amine using a standard reducing agent like SnCl₂ in ethanol or catalytic hydrogenation.

Acylation of the Amine: The resulting aniline is then acylated with an acyl chloride or anhydride, for example, acetyl chloride in the presence of a base like pyridine, to yield the corresponding acetamide.

Hydrolysis of the Ester: The methyl ester is subsequently hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (B78521), followed by acidification.

This sequence would lead to the formation of 4-(morpholin-4-yl)-3-(acetylamino)benzoic acid, a more complex derivative with potential applications in drug discovery.

Chemical Reactivity and Transformation Studies of Methyl 4 Morpholin 4 Yl 3 Nitrobenzoate

Nitro Group Transformations

The nitro group is a versatile functional group known for its participation in a wide array of chemical reactions, most notably reduction to an amine. Its strong electron-withdrawing nature also influences the reactivity of the entire aromatic system. nih.gov

Reduction Reactions to Amine Derivatives

The reduction of the aromatic nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. acs.org This conversion is the most common reaction for this functional group and opens pathways to a variety of other derivatives. The resulting product from the reduction of Methyl 4-(morpholin-4-yl)-3-nitrobenzoate is Methyl 3-amino-4-(morpholin-4-yl)benzoate .

The transformation of the nitro group in this compound into an amine can be achieved through several established methods, offering flexibility based on the desired selectivity and compatibility with other functional groups.

Catalytic Hydrogenation: This is a highly effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates like this compound, catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst is a primary choice. commonorganicchemistry.com The ester group is generally stable under these conditions.

Palladium on Carbon (Pd/C): This is one of the most common and efficient catalysts for nitro group reduction. commonorganicchemistry.com The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695). sciencemadness.org

Raney Nickel (Raney Ni): This is another effective catalyst for nitro group hydrogenation and can be a useful alternative to Pd/C, particularly if other potentially reducible groups are present. commonorganicchemistry.com

Chemo-selective Reduction Methods: In complex molecules, preserving other functional groups is crucial. Chemo-selective methods allow for the reduction of the nitro group while leaving other reducible moieties, such as the ester group, intact. These methods are particularly valuable when catalytic hydrogenation might be too reactive.

Metal-based Reductants: The use of metals in acidic media is a classic and reliable method. Iron (Fe) or Zinc (Zn) in the presence of an acid like acetic acid or hydrochloric acid provides a mild and selective reduction of the nitro group. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent offers a mild method for converting nitro groups to amines and is compatible with a wide range of other functional groups. commonorganicchemistry.com

Sodium Dithionite (B78146) (Na₂S₂O₄): This reagent is effective for the reduction of o-nitroanilines in the presence of aldehydes to form benzimidazoles in a one-pot reaction. tandfonline.com It can be used under aqueous conditions.

Sodium Sulfide (Na₂S): This reagent is useful when acidic or standard hydrogenation conditions are not suitable for the substrate. commonorganicchemistry.com It can sometimes offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com

| Method | Reagents & Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C in Methanol/Ethanol | Highly efficient; ester group is stable. | commonorganicchemistry.comsciencemadness.org |

| Catalytic Hydrogenation | H₂, Raney Nickel | Good alternative to Pd/C, especially where dehalogenation is a concern. | commonorganicchemistry.com |

| Metal/Acid Reduction | Fe or Zn with Acetic Acid (AcOH) | Mild and chemoselective, preserving other reducible groups. | commonorganicchemistry.com |

| Tin(II) Chloride Reduction | SnCl₂ | Mild method compatible with many functional groups. | commonorganicchemistry.com |

| Dithionite Reduction | Na₂S₂O₄ in DMF/water | Effective for one-pot reductive cyclizations. | tandfonline.com |

The reduction of this compound yields Methyl 3-amino-4-(morpholin-4-yl)benzoate, a substituted ortho-phenylenediamine derivative. This product is a key precursor for the synthesis of heterocyclic systems, most notably benzimidazoles, through reductive cyclization pathways.

This transformation is typically a one-pot reaction where the nitro group is reduced in the presence of an aldehyde or a carboxylic acid derivative. The newly formed ortho-diamine intermediate immediately condenses with the carbonyl compound to form the fused heterocyclic ring. For instance, studies on analogous o-nitroanilines have demonstrated efficient synthesis of 2-substituted benzimidazoles using sodium dithionite (Na₂S₂O₄) as the reducing agent in the presence of various aldehydes. tandfonline.com This method is often enhanced by microwave irradiation, which can significantly shorten reaction times. tandfonline.comrsc.org

A closely related starting material, 5-morpholin-4-yl-2-nitroaniline, has been successfully used to synthesize a series of 2-(aryl)-6-morpholin-4-yl-1H-benzimidazole derivatives, showcasing the viability of this pathway. rsc.org The general mechanism involves the reduction of the nitro group to an amine, followed by the condensation with an aldehyde to form a Schiff base, which then undergoes intramolecular cyclization and aromatization to yield the final benzimidazole (B57391) product. rsc.org

| Reaction Type | Reactants | Key Reagents | Product Class | Reference |

|---|---|---|---|---|

| Reductive Cyclization | o-Nitroaniline analogue + Aldehyde | Na₂S₂O₄ (Sodium dithionite) | 2-Substituted Benzimidazoles | tandfonline.com |

| Reductive Cyclization | 5-morpholin-4-yl-2-nitroaniline + Various Aldehydes | Microwave Synthesis | 2-(Aryl)-6-morpholin-4-yl-1H-benzimidazoles | rsc.org |

| Reductive Condensation | o-Nitroanilines + Benzylamines | Cobalt or Iron catalysts | 2-Aryl Benzimidazoles | organic-chemistry.org |

Other Nitro Group Derivatizations

While reduction to an amine is the most prominent reaction, the nitro group on the aromatic ring has other reactivity patterns. Due to its powerful electron-withdrawing nature, the nitro group is strongly deactivating towards electrophilic aromatic substitution, making further substitution on the benzene (B151609) ring difficult under standard electrophilic conditions. nih.govchemguide.co.uk Any subsequent electrophilic attack would be directed to the meta position relative to the nitro group (and ortho to the morpholine).

In some specific cases involving highly activated nitroaromatics, the nitro group itself can act as a leaving group and be displaced by a nucleophile in a process known as nucleophilic aromatic substitution (SNAr). acs.org However, this is less common than the displacement of other leaving groups like halogens and typically requires strong activation from other electron-withdrawing groups and specific reaction conditions.

Ester Group Reactivity

The methyl ester group (-COOCH₃) in this compound is susceptible to nucleophilic acyl substitution reactions. The most common of these are hydrolysis and transesterification.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-(morpholin-4-yl)-3-nitrobenzoic acid , under either acidic or basic conditions.

Acidic Hydrolysis: This is typically achieved by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Basic Hydrolysis (Saponification): This involves treating the ester with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), usually in a water/alcohol solvent mixture. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, a study on the related compound methyl p-nitrobenzoate demonstrated that it could be transesterified to benzyl (B1604629) p-nitrobenzoate by heating it with N,N-dimethylbenzylamine. jst.go.jp A similar transformation would be expected for this compound, allowing for the synthesis of various alkyl or aryl esters from the parent methyl ester. To avoid transesterification when it is not desired during other reactions, it is advisable to use a solvent that matches the ester's alcohol group; for instance, using methanol as a solvent for a methyl ester. sciencemadness.org

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous HCl or H₂SO₄, Heat | 4-(Morpholin-4-yl)-3-nitrobenzoic acid | |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O/Alcohol, Heat 2. H₃O⁺ workup | 4-(Morpholin-4-yl)-3-nitrobenzoic acid | |

| Transesterification | Different alcohol (R'-OH), Acid or Base catalyst | Alkyl 4-(morpholin-4-yl)-3-nitrobenzoate | jst.go.jp |

Ester Reduction to Alcohols or Aldehydes

The methyl ester group of this compound is a key site for chemical transformation, particularly reduction. The reduction of esters can yield either primary alcohols or aldehydes, depending on the reagent and reaction conditions employed.

Powerful, non-selective hydride-transfer reagents such as Lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. harvard.edulibretexts.org This reaction proceeds through the nucleophilic addition of a hydride to the carbonyl carbon. libretexts.org In the case of this compound, this transformation would yield (4-(morpholin-4-yl)-3-nitrophenyl)methanol. It is important to note that LiAlH₄ is a very strong reducing agent and would likely also reduce the nitro group unless conditions are carefully controlled.

The selective reduction of an ester to an aldehyde is a more delicate transformation that requires milder and more sterically hindered reducing agents to prevent over-reduction to the alcohol. researchgate.net Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. researchgate.net The reaction is typically carried out at low temperatures, such as -78 °C, where a stable tetrahedral intermediate is formed after the addition of one hydride equivalent. researchgate.net Subsequent workup then liberates the aldehyde. Attempting this on this compound would be expected to produce 4-(morpholin-4-yl)-3-nitrobenzaldehyde.

| Target Product | Typical Reagent | Key Conditions | Notes |

|---|---|---|---|

| (4-(morpholin-4-yl)-3-nitrophenyl)methanol (Primary Alcohol) | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | A powerful, non-selective reagent; may also reduce the nitro group. harvard.edulibretexts.org |

| 4-(morpholin-4-yl)-3-nitrobenzaldehyde (Aldehyde) | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (-78 °C) in a non-polar solvent (e.g., toluene) | Requires stoichiometric control (1 equivalent) to avoid over-reduction to the alcohol. researchgate.net |

Morpholine (B109124) Moiety Reactions

The morpholine ring is a saturated heterocycle that is generally stable. researchgate.net Its reactivity in the title compound is centered on the nitrogen atom.

The nitrogen atom in the morpholine ring is a tertiary amine, but it retains a lone pair of electrons, allowing it to function as a base or a nucleophile. Morpholine itself is a relatively strong base (pKa of 8.7) and is widely used in organic synthesis. researchgate.net Within the target molecule, this basicity means the nitrogen can be protonated in the presence of strong acids. While its nucleophilicity is exploited in the synthesis of morpholine-containing compounds, ichrom.com further reactions at the already substituted nitrogen (e.g., quaternization via alkylation) would be challenging and are not commonly reported for this specific substrate. Studies on the reactivity of morpholine have shown it does not react with amino acids, unlike some of its derivatives. nih.gov

The morpholine ring is known for its advantageous metabolic properties and is generally considered a stable scaffold in medicinal chemistry. researchgate.netresearchgate.net Ring-opening reactions would require cleavage of the C-N or C-O bonds, which are typically strong and unreactive. Such transformations are not common under standard synthetic conditions and no specific research has been found detailing the ring-opening or derivatization of the morpholine ring within this compound.

Benzoate (B1203000) Ring Modifications

The aromatic benzoate ring is substituted with three groups that influence its reactivity towards further substitution: the morpholino group, the nitro group, and the methyl ester group.

Electrophilic Aromatic Substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. masterorganicchemistry.com The outcome of such a reaction on the title compound is determined by the directing effects of the existing substituents.

-N(CH₂)₄O (Morpholino group): The nitrogen atom has a lone pair of electrons that it can donate into the ring through resonance. This makes it a strongly activating group and an ortho, para-director. youtube.com

-NO₂ (Nitro group): This is a strongly deactivating group due to its powerful electron-withdrawing nature, acting as a meta-director. youtube.comyoutube.com

-COOCH₃ (Methyl Ester group): This is also a deactivating, meta-directing group. youtube.com

The powerfully activating ortho, para-directing morpholino group dominates the directing effects. It will direct incoming electrophiles to the positions ortho (C-2) and para (C-6) to itself. The para position is already occupied by the ester group. Therefore, substitution is most likely to occur at the C-2 or C-6 positions. The C-2 position is sterically hindered by the adjacent morpholino and ester groups. The C-6 position, being ortho to the activating morpholino group and meta to the two deactivating groups, is the most probable site for a further electrophilic attack.

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -COOCH₃ | C-1 | Deactivating | Meta |

| -NO₂ | C-3 | Deactivating | Meta |

| -N(CH₂)₄O | C-4 | Activating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) typically requires two main features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govlibretexts.org These electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orgnih.gov

In this compound, the ring is strongly activated for nucleophilic attack by the presence of the electron-withdrawing nitro group. libretexts.org However, the molecule lacks a conventional leaving group. Neither the morpholino group nor the ester group is readily displaced. While the nitro group itself can sometimes act as a leaving group in SNAr reactions, this is less common. Therefore, a standard SNAr reaction on this substrate is unlikely. A reaction would likely have to proceed via a different mechanism, such as a vicarious nucleophilic substitution (VNS) or an SₙAr-H reaction, where a hydride ion is displaced, though these often require specific and harsh conditions. nih.gov

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov Traditionally, these reactions have relied on aryl halides and triflates as the electrophilic coupling partners. researchgate.net More recently, nitroarenes have emerged as viable and attractive electrophiles due to their ready availability from the nitration of aromatic compounds. nih.gov The transformation of a nitro group in a cross-coupling reaction represents an efficient synthetic strategy. nih.gov

Theoretical Potential in Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. rhhz.net Research has demonstrated that the C-NO2 bond in nitroarenes can be activated for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. nih.gov

For "this compound," a hypothetical Suzuki-Miyaura coupling could be envisioned where the nitro group is replaced by an aryl or vinyl group from a corresponding boronic acid or ester. The reaction would likely require a specialized palladium catalyst system, often employing bulky and electron-rich phosphine (B1218219) ligands such as BrettPhos, to facilitate the challenging oxidative addition of the Ar-NO2 bond. nih.gov The electronic nature of the substituents on the aromatic ring of "this compound" would play a crucial role. The electron-withdrawing nitro group deactivates the aromatic ring, making the oxidative addition step more favorable. Conversely, the electron-donating morpholino group at the 4-position may have a counteracting electronic effect.

Hypothetical Suzuki-Miyaura Reaction Data

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Plausible Yield |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(OAc)2 / BrettPhos | K3PO4 | Toluene | Methyl 3-phenyl-4-(morpholin-4-yl)benzoate | Moderate to Good |

Theoretical Potential in Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. beilstein-journals.org While typically employing aryl halides, recent studies have shown that nitroarenes can also serve as electrophiles in this transformation. nih.gov

In a hypothetical Buchwald-Hartwig reaction, "this compound" could potentially react with a primary or secondary amine to replace the nitro group, forming a new C-N bond. Similar to the Suzuki-Miyaura coupling, this would likely necessitate a carefully selected palladium catalyst and ligand system capable of activating the C-NO2 bond.

Other Potential Coupling Reactions:

The principles of palladium-catalyzed coupling reactions could theoretically be extended to other transformations as well. For instance, a Heck reaction could potentially couple "this compound" with an alkene, although the reactivity of nitroarenes in this specific reaction is less commonly reported. researchgate.net Similarly, a Sonogashira coupling with a terminal alkyne could be envisaged to introduce an alkynyl moiety in place of the nitro group.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise electronic environment and connectivity of each atom can be determined.

The ¹H NMR spectrum of Methyl 4-(morpholin-4-yl)-3-nitrobenzoate is anticipated to exhibit distinct signals corresponding to the aromatic protons, the morpholine (B109124) ring protons, and the methyl ester protons.

Aromatic Protons: The benzene (B151609) ring contains three protons in unique chemical environments. The proton positioned between the nitro and ester groups is expected to be the most deshielded due to the electron-withdrawing nature of these substituents, appearing as a singlet or a doublet with a small coupling constant. The other two aromatic protons, being adjacent to each other, would likely appear as an AB quartet or as two distinct doublets, with their chemical shifts influenced by the neighboring morpholine and ester groups.

Morpholine Protons: The eight protons of the morpholine ring are chemically equivalent in two sets of four due to rapid ring inversion at room temperature. The four protons adjacent to the nitrogen atom (N-CH₂) will be deshielded compared to the four protons adjacent to the oxygen atom (O-CH₂). Both sets of protons are expected to appear as triplets, assuming coupling with their adjacent counterparts.

Methyl Ester Protons: The three protons of the methyl group of the ester functionality will appear as a sharp singlet, typically in the upfield region of the spectrum, as they are shielded and have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Ar-H |

| ~7.8 | dd | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.8 | t | 4H | O(CH₂)₂ |

| ~3.1 | t | 4H | N(CH₂)₂ |

Note: The predicted chemical shifts are based on analogous structures and may vary in an experimental spectrum.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Aromatic Carbons: The six carbons of the benzene ring are all in different electronic environments and are thus expected to produce six distinct signals in the downfield region of the spectrum (typically 110-160 ppm). The carbons attached to the nitro group, the morpholine nitrogen, and the ester group will have their chemical shifts significantly influenced by these substituents.

Morpholine Carbons: The four carbon atoms of the morpholine ring will appear as two distinct signals, one for the two carbons adjacent to the nitrogen and another for the two carbons adjacent to the oxygen. The carbons bonded to nitrogen will likely be at a slightly different chemical shift than those bonded to oxygen.

Ester Carbons: The carbonyl carbon of the ester group will appear as a singlet at a significantly downfield chemical shift (typically 160-180 ppm). The methyl carbon of the ester will appear as a singlet in the upfield region of the spectrum (typically around 50-60 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Ester) |

| ~150 | Ar-C (attached to Morpholine) |

| ~140 | Ar-C (attached to NO₂) |

| ~135 | Ar-C |

| ~125 | Ar-C |

| ~120 | Ar-C |

| ~115 | Ar-C |

| ~67 | O(CH₂)₂ |

| ~52 | -OCH₃ |

| ~50 | N(CH₂)₂ |

Note: The predicted chemical shifts are based on analogous structures and may vary in an experimental spectrum.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the coupled aromatic protons and between the adjacent methylene protons in the morpholine ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different functional groups, such as the connection of the morpholine ring and the ester group to the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₄N₂O₅, which corresponds to a molecular weight of 266.25 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 266. nih.gov

The fragmentation of the molecular ion upon electron impact would likely proceed through several characteristic pathways:

Loss of the methoxy group (-OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, which would result in a fragment ion at m/z 235.

Loss of the nitro group (-NO₂): Cleavage of the C-N bond of the nitro group would lead to a fragment at m/z 220.

Fragmentation of the morpholine ring: The morpholine ring can undergo fragmentation, leading to various smaller ions.

McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement involving the ester group could occur, although this is less common for aromatic esters.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, the calculated exact mass is 266.0903. An experimental HRMS measurement confirming this exact mass would provide unequivocal evidence for the molecular formula C₁₂H₁₄N₂O₅.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ester, and morpholine functional groups, as well as for the aromatic ring.

Nitro Group (NO₂): The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Ester Group (C=O, C-O): A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester is expected around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1000-1300 cm⁻¹ region.

Aromatic Ring (C=C, C-H): The C=C stretching vibrations of the benzene ring will give rise to absorptions in the 1450-1600 cm⁻¹ region. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Morpholine Ring (C-N, C-O-C): The C-N stretching of the morpholine ring is expected in the 1020-1250 cm⁻¹ range. The C-O-C ether linkage of the morpholine will show a characteristic stretching band around 1100 cm⁻¹.

Aliphatic C-H: The C-H stretching vibrations of the morpholine and methyl groups will appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy, which is complementary to IR spectroscopy, would also be useful for characterizing the vibrational modes of the molecule, particularly for the non-polar bonds and the symmetric vibrations of the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1730 | Strong | C=O Stretch (Ester) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1110 | Strong | C-O-C Stretch (Morpholine) |

Note: The predicted absorption bands are based on characteristic functional group frequencies and may vary in an experimental spectrum.

Assignment of Characteristic Functional Group Vibrations

A theoretical analysis of the infrared spectrum of this compound would be expected to reveal vibrational modes characteristic of its distinct functional groups. Based on the known absorption regions of similar organic compounds, the following assignments could be anticipated:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are characteristic of the nitro group. These would likely appear in the regions of 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Ester Group (C=O and C-O): A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the methyl ester would be expected in the range of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester would likely be observed between 1000-1300 cm⁻¹.

Aromatic Ring (C=C and C-H): The C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Morpholine Ring (C-N and C-O-C): The C-N stretching vibrations of the tertiary amine in the morpholine ring would likely be found in the 1000-1250 cm⁻¹ range. The C-O-C stretching of the ether linkage within the morpholine ring would also contribute to absorptions in the fingerprint region.

Methyl Group (C-H): Symmetric and asymmetric stretching and bending vibrations of the methyl group would be present, typically around 2850-2960 cm⁻¹ and in the 1375-1450 cm⁻¹ region, respectively.

Table 1: Predicted Infrared (IR) Vibrational Frequencies for Major Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1600 |

| Symmetric Stretch | 1300-1370 | |

| Ester (COOCH₃) | C=O Stretch | 1700-1730 |

| C-O Stretch | 1000-1300 | |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| C-H Stretch | >3000 | |

| Morpholine | C-N Stretch | 1000-1250 |

| C-O-C Stretch | 1070-1150 | |

| Methyl (CH₃) | C-H Stretch | 2850-2960 |

| C-H Bend | 1375-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions within the substituted benzene ring. The presence of the electron-donating morpholino group and the electron-withdrawing nitro and methyl ester groups would likely lead to intramolecular charge transfer (ICT) bands.

The primary electronic transitions anticipated would be π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are generally weaker, involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to antibonding π* orbitals. The specific wavelengths (λmax) of these absorptions would be influenced by the solvent polarity.

Table 2: Anticipated Electronic Transitions for this compound

| Type of Transition | Chromophore | Expected Wavelength Range |

| π → π | Substituted Benzene Ring | 200-400 nm |

| n → π | NO₂, C=O, Morpholine | 300-500 nm |

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional structure of crystalline solids. While a specific crystallographic report for Methyl 4-(morpholin-4-yl)-3-nitrobenzoate is not publicly available in the reviewed literature, analysis of closely related nitrobenzoate and morpholine-containing compounds allows for a well-grounded prediction of its structural characteristics.

Crystal System and Space Group Determination

The precise crystal system and space group for this compound have not been documented in the searched scientific literature. However, studies on analogous compounds, such as methyl 4-hydroxy-3-nitrobenzoate and methyl 4-anilino-3-nitrobenzoate, reveal common crystal systems. For instance, methyl 4-hydroxy-3-nitrobenzoate crystallizes in the triclinic system with the space group P-1. mdpi.comresearchgate.net Another related compound, methyl 4-anilino-3-nitrobenzoate, adopts a monoclinic system. nih.gov It is plausible that this compound would crystallize in a similar low-symmetry system, such as monoclinic or triclinic.

Table 1: Crystallographic Data for Related Benzoate (B1203000) Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Methyl 4-hydroxy-3-nitrobenzoate | Triclinic | P-1 | mdpi.comresearchgate.net |

| Methyl 4-anilino-3-nitrobenzoate | Monoclinic | P21/c | nih.gov |

Molecular Conformation and Dihedral Angles in the Crystal Lattice

The molecular conformation of this compound is dictated by the spatial arrangement of its constituent functional groups. The morpholine (B109124) ring is expected to adopt a stable chair conformation, a common feature for saturated six-membered heterocycles.

The dihedral angle between the plane of the benzene (B151609) ring and the nitro group is anticipated to be small, indicating near co-planarity. This is a common observation in nitrobenzoate derivatives, as it allows for electronic delocalization. For example, in methyl 4-nitrobenzoate (B1230335), this dihedral angle is a mere 0.6(1)°. researchgate.netpsu.edu Similarly, the methoxycarbonyl group is likely to be nearly co-planar with the benzene ring, with a dihedral angle comparable to the 8.8(1)° observed in methyl 4-nitrobenzoate. researchgate.netpsu.edu In methyl 4-anilino-3-nitrobenzoate, the two aromatic rings are oriented at a significant dihedral angle of 51.50(4)°. nih.gov

Intermolecular Interactions and Crystal Packing Motifs

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions.

Although this compound lacks strong hydrogen bond donors like hydroxyl or primary amine groups, weak C-H···O hydrogen bonds are expected to play a significant role in its crystal packing. The oxygen atoms of the nitro group, the ester carbonyl, and the morpholine ring are all potential hydrogen bond acceptors. These types of weak hydrogen bonds are known to be significant in stabilizing the crystal structures of related compounds. mdpi.comresearchgate.netpsu.edu In the crystal structure of methyl 4-anilino-3-nitrobenzoate, intermolecular N-H···O interactions link molecules into centrosymmetric dimers. nih.govresearchgate.net

Hirshfeld Surface Analysis for Quantitative Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. kaust.edu.sa This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

Polymorphism and its Impact on Solid-State Structure

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. While the chemical composition remains unchanged, different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability. However, a comprehensive review of the scientific literature reveals a notable absence of published studies specifically detailing the polymorphism of this compound.

Extensive searches of crystallographic databases and peer-reviewed journals did not yield any reports of different crystalline forms for this particular compound. The existing literature primarily focuses on its synthesis and basic characterization. nih.gov

For context, polymorphism is a well-documented phenomenon in related benzoate derivatives. For instance, methyl paraben (methyl 4-hydroxybenzoate) is known to exist in at least four polymorphic forms, each displaying unique hydrogen-bonded chain geometries. nih.gov Similarly, studies on compounds like 3-methyl-4-methoxy-4′-nitrostilbene have identified multiple polymorphs with differing molecular conformations and intermolecular contacts. rsc.org The investigation of polymorphism in 4′-methyl-2,4-dinitrodiphenylamine also revealed two distinct crystal forms, one non-centrosymmetric and the other centrosymmetric, arising from conformational flexibility. mdpi.com

The study of related nitrobenzoate compounds, such as methyl 4-nitrobenzoate and methyl 4-chloro-3-nitrobenzoate, has provided detailed insights into their crystal structures, including molecular planarity and intermolecular interactions like C—H···O hydrogen bonds and π–π stacking. researchgate.netresearchgate.net These studies underscore the importance of substituent effects on crystal packing.

Although no polymorphs of this compound have been reported, the potential for their existence cannot be entirely dismissed without dedicated experimental screening. The conformational flexibility of the morpholine ring and the potential for different arrangements of the nitro and ester groups in the crystal lattice could theoretically lead to the formation of multiple polymorphic forms under different crystallization conditions. Future research involving systematic crystallization studies and advanced solid-state characterization techniques would be necessary to definitively determine if this compound exhibits polymorphism and to what extent it would impact its solid-state properties.

Due to the lack of data on polymorphs for the specific compound of interest, a data table comparing different crystalline forms cannot be generated.

Computational Chemistry and Theoretical Investigations of Methyl 4 Morpholin 4 Yl 3 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the molecular structure, reactivity, and electronic properties of chemical compounds. These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is often employed to determine optimized molecular geometries, frontier molecular orbitals, electrostatic potentials, and reactivity indices. However, specific DFT studies focused on Methyl 4-(morpholin-4-yl)-3-nitrobenzoate have not been identified in the reviewed literature.

Optimized Geometries and Conformational Preferences

A DFT-based geometry optimization would provide crucial data on bond lengths, bond angles, and dihedral angles of this compound. This analysis would also reveal the most stable conformation by exploring the potential energy surface, particularly concerning the orientation of the morpholine (B109124), nitro, and methyl ester groups relative to the benzene (B151609) ring. At present, there are no published studies containing this specific geometric data or conformational analysis for the title compound.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A low energy gap suggests higher reactivity. A detailed analysis of the HOMO and LUMO energy levels and their distribution across the this compound structure would elucidate its electron-donating and accepting capabilities. This specific analysis is not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). An MEP analysis for this compound would identify the likely sites for intermolecular interactions. No published MEP maps or related analyses for this specific compound were found.

Fukui Functions for Reactivity Prediction

Fukui functions are used within conceptual DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density, these local reactivity descriptors can pinpoint specific atoms that are most likely to participate in a chemical reaction. A computational study applying Fukui functions to this compound would offer precise insights into its regioselectivity. Such a study has not been reported in the available literature.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods like ab initio and semi-empirical calculations offer different levels of theory and computational cost for studying molecular properties.

Ab initio methods , which are based on first principles without empirical parameters, could provide highly accurate data on the electronic structure of this compound.

Semi-empirical methods , which use parameters derived from experimental data, offer a faster computational approach, suitable for larger molecules, to predict various molecular properties.

A dedicated study employing these methods to analyze this compound is not present in the reviewed scientific literature.

While the chemical structure of this compound is known nih.gov, there is a clear lack of published research focusing on its computational and theoretical characterization. The detailed analyses as specified—including DFT-based geometry, HOMO-LUMO and MEP analysis, Fukui functions, and other ab initio or semi-empirical studies—have not been performed or made publicly available for this compound. This highlights an opportunity for future research to computationally characterize this molecule, thereby providing a deeper understanding of its structural, electronic, and reactive properties.

Spectroscopic Property Simulations and Validation with Experimental Data

Density Functional Theory (DFT) is a primary computational method used to simulate the spectroscopic properties of molecules like this compound. These simulations are crucial for interpreting experimental spectra and confirming the molecular structure.

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are then compared with experimental values to validate the computed structure. While specific computational studies on the NMR spectra of this compound are not widely published, data from the closely related compound, 4-(morpholin-4-yl)-3-nitrobenzhydrazide, show characteristic signals for the morpholine and nitrobenzoate moieties. mdpi.comresearchgate.net For instance, the protons of the morpholine ring typically appear as multiplets in the range of 3.0-3.8 ppm, while the aromatic protons exhibit signals further downfield. mdpi.com Theoretical predictions for the target molecule would be expected to show similar patterns, with the chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating morpholine group.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Key Functional Groups in Morpholin-4-yl-nitrobenzoate Derivatives. (Note: This table is illustrative, based on analogous compounds.)

| Functional Group | Proton Type | Expected Chemical Shift (ppm) |

| Phenyl Ring | Aromatic (ortho to NO₂) | 8.0 - 8.5 |

| Phenyl Ring | Aromatic (other) | 7.0 - 8.0 |

| Morpholine Ring | -CH₂-N- | 3.0 - 3.3 |

| Morpholine Ring | -CH₂-O- | 3.5 - 3.8 |

| Methyl Ester | -OCH₃ | 3.9 - 4.1 |

Data compiled from analogous structures discussed in the literature. mdpi.comaiinmr.com

Calculated Vibrational Frequencies (IR, Raman)

For a molecule like this compound, key vibrational modes would include:

N-O stretching from the nitro group, typically observed as strong bands in the IR spectrum.

C=O stretching from the methyl ester group.

C-O-C stretching from the morpholine ring and the ester.

Aromatic C=C and C-H stretching modes.

Studies on the related compound 4-methyl-3-nitrobenzoic acid have demonstrated that DFT calculations, using methods like B3LYP with a 6-311++G basis set, can accurately reproduce experimental FTIR and FT-Raman spectra after applying a scaling factor to the calculated frequencies. scirp.orgresearchgate.net A similar approach for this compound would allow for a detailed assignment of its vibrational modes. For the related 4-(morpholin-4-yl)-3-nitrobenzhydrazide, characteristic IR peaks include those for N-H stretching, C=O stretching, and C-O-C stretching. mdpi.com

Table 2: Illustrative Comparison of Experimental and Scaled Calculated Vibrational Frequencies for an Analogous Compound (4-Methyl-3-nitrobenzoic acid).

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| O-H Stretch (acid) | 3089 | 3090 |

| C-H Stretch (aromatic) | 3064 | 3065 |

| C=O Stretch | 1704 | 1705 |

| NO₂ Asymmetric Stretch | 1534 | 1535 |

| NO₂ Symmetric Stretch | 1358 | 1360 |

| C-O-C Stretch | 1290 | 1290 |

Data adapted from a study on 4-methyl-3-nitrobenzoic acid. researchgate.net

Intermolecular Interaction Analysis using Theoretical Methods

The way molecules pack in a solid state is governed by intermolecular interactions. Theoretical methods are invaluable for analyzing these non-covalent forces, such as hydrogen bonds and π–π stacking. researchgate.net For this compound, the nitro group's oxygen atoms can act as hydrogen bond acceptors, while the aromatic ring can participate in π–π stacking interactions.

Analysis of similar crystal structures, like that of ethyl 4-fluoro-3-nitrobenzoate, reveals that C—H⋯O intermolecular interactions can link molecules into dimers. nih.gov Quantum chemical calculations performed on derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide have been used to understand their structural properties, which are heavily influenced by intermolecular hydrogen bonding. mdpi.comresearchgate.net These studies often employ single-crystal X-ray diffraction data as a starting point for more advanced theoretical analysis of the interactions stabilizing the crystal lattice.

Solvent Effects on Conformational Behavior and Electronic Properties

The properties and behavior of a molecule can change significantly in the presence of a solvent. Computational models can account for these effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules). rsc.org

For this compound, the polarity of the solvent could influence the rotational barrier around the C(ar)-C(carbonyl) bond and the orientation of the morpholine ring. A theoretical study on methyl 3-nitrobenzoate showed that its conformational equilibrium is sensitive to the solvent's polarity. researchgate.net Similarly, computational studies on other nitrobenzoic acid derivatives have used implicit solvent models to rationalize the formation of different solid forms (solvates). researchgate.net Applying these methods to this compound would help predict its behavior in different chemical environments.

Theoretical Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity of a molecule. By analyzing its electronic structure, one can identify the most likely sites for electrophilic or nucleophilic attack. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to understand global reactivity.

The distribution of electron density, often visualized using a Molecular Electrostatic Potential (MEP) map, can highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the nitro and carbonyl groups would be expected to be electron-rich sites, while the aromatic protons and the region around the nitro group's nitrogen atom would be electron-poor. The nitration of methyl benzoate (B1203000), a related reaction, is known to be directed by the electron-withdrawing nature of the ester group, leading primarily to the meta-substituted product. aiinmr.com Computational studies can quantify these directing effects and help predict the outcome of various chemical reactions. mdpi.com

Methyl 4 Morpholin 4 Yl 3 Nitrobenzoate As a Key Building Block in Organic Synthesis

Utilization in the Construction of Complex Organic Molecules

The inherent reactivity of its functional groups makes methyl 4-(morpholin-4-yl)-3-nitrobenzoate an ideal scaffold for building more elaborate chemical entities. The electron-withdrawing nitro group activates the aromatic ring for certain transformations, while the morpholine (B109124) and ester groups offer handles for a wide range of synthetic manipulations.

One of the most significant applications of this building block is in the synthesis of fused heterocyclic systems, particularly quinazolines, which form the core of many biologically active compounds. The synthetic pathway to these systems hinges on the transformation of the nitro group.

The critical step is the reduction of the ortho-nitro group to an aniline (B41778) derivative, specifically methyl 3-amino-4-(morpholin-4-yl)benzoate. This transformation is typically achieved with high efficiency using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C or Raney Nickel) or chemical reductants like tin(II) chloride or zinc dust in acidic media. chemicalbook.comrsc.org The resulting ortho-amino benzoate (B1203000) is a classic precursor for quinazoline (B50416) synthesis.

This intermediate can then undergo cyclization with a one-carbon (C1) source to form the quinazolinone ring system. Common C1 synthons include formamide (B127407), formic acid, or orthoesters. For instance, heating the amino benzoate with formamide or ammonium (B1175870) formate (B1220265) leads directly to the corresponding quinazolin-4-one. This general strategy is a well-established method for producing various quinazoline-based therapeutic agents. google.comgoogle.com The synthesis of the lung cancer drug Gefitinib, for example, employs a similar sequence involving the cyclization of an anthranilate intermediate derived from a nitrated benzoic acid ester. google.com This precedent underscores the utility of this compound as a direct precursor to complex heterocyclic drugs.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. While direct participation of this compound in MCRs is not extensively documented, its derivatives are prime candidates for such transformations.

Following the reduction of the nitro group to methyl 3-amino-4-(morpholin-4-yl)benzoate, the resulting aniline derivative becomes a suitable component for several classic MCRs. For example, it could serve as the amine component in the Ugi or Passerini reactions, allowing for the rapid assembly of complex, peptide-like scaffolds. Similarly, it could participate in the Biginelli or Hantzsch reactions to generate other important heterocyclic cores. The potential for the aniline derivative to be used in MCRs significantly broadens the synthetic utility of the parent nitro compound for creating diverse molecular libraries.

Derivatization Strategies and Functional Group Transformations for Library Synthesis

The true power of this compound as a building block lies in the ease with which its functional groups can be independently or sequentially modified. This allows for the systematic synthesis of large libraries of related compounds, a cornerstone of modern drug discovery. The two primary sites for derivatization are the nitro group and the methyl ester.

The reduction of the nitro group to an amine is the most common and versatile transformation. rsc.org The resulting aniline, methyl 3-amino-4-(morpholin-4-yl)benzoate, is a nucleophile that can undergo a vast array of subsequent reactions:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or other alkylating agents.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -Cl, -Br, -CN).

The methyl ester group provides another handle for diversification:

Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) yields the corresponding carboxylic acid, 4-(morpholin-4-yl)-3-nitrobenzoic acid.

Amidation: The resulting carboxylic acid can be coupled with a diverse range of primary or secondary amines using standard peptide coupling reagents (like EDC, HATU, or DCC) to generate a library of amides.

Reduction: The ester can be reduced to a primary alcohol ( [4-(morpholin-4-yl)-3-nitrophenyl]methanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These orthogonal transformation strategies allow chemists to systematically explore the chemical space around the core scaffold, which is crucial for structure-activity relationship (SAR) studies.

Table 1: Key Derivatization Reactions of this compound

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Product Name |

|---|---|---|---|

| Nitro (-NO₂) | H₂, Pd/C or Zn/HCl | Amine (-NH₂) | Methyl 3-amino-4-(morpholin-4-yl)benzoate |

| Methyl Ester (-COOCH₃) | NaOH (aq), then H⁺ | Carboxylic Acid (-COOH) | 4-(Morpholin-4-yl)-3-nitrobenzoic acid |

| Methyl Ester (-COOCH₃) | 1. LiAlH₄; 2. H₂O | Primary Alcohol (-CH₂OH) | [4-(Morpholin-4-yl)-3-nitrophenyl]methanol |

| Amine (-NH₂)* | RCOCl, Pyridine | Amide (-NHCOR) | Methyl 3-(acylamino)-4-(morpholin-4-yl)benzoate |

| Carboxylic Acid (-COOH)** | R'R''NH, EDC/HOBt | Amide (-CONR'R'') | N-Substituted 4-(morpholin-4-yl)-3-nitrobenzamide |

Asymmetric Synthesis Applications

This compound is an achiral molecule, and as such, its direct use in asymmetric synthesis to induce chirality is not a primary application. The field of asymmetric synthesis typically relies on the use of chiral catalysts, chiral auxiliaries, or chiral substrates to control the stereochemical outcome of a reaction. mdpi.com

While there is little literature describing the use of this specific compound as a substrate in an asymmetric transformation, its derivatives could be employed in such contexts. For example, the alcohol product derived from the ester reduction, [4-(morpholin-4-yl)-3-nitrophenyl]methanol, could potentially undergo asymmetric reactions such as kinetic resolution or asymmetric catalysis involving the hydroxyl group.

More commonly, the value of this building block in the context of stereoselective synthesis would be its incorporation into a larger, more complex molecule that later undergoes an asymmetric reaction at a different site. The robust and versatile nature of the scaffold makes it a reliable component for constructing complex chiral targets, even if it does not directly participate in the stereochemistry-defining step. The focus of asymmetric reactions involving nitroaromatics often involves other types of transformations, such as the asymmetric reduction of nitroalkenes or asymmetric Henry reactions, which are not directly applicable to this substrate. researchgate.netrsc.orgnih.gov

Advanced Applications in Materials Science and Chemical Research

Non-linear Optical (NLO) Properties and Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for technologies like optical data storage, image processing, and optical switching. Organic materials, in particular, have shown promise due to their high nonlinear polarization rates and molecular plasticity.

Design and Characterization of NLO-Active Materials

The design of effective NLO materials often centers on creating molecules with significant intramolecular charge transfer (ICT). The structure of Methyl 4-(morpholin-4-yl)-3-nitrobenzoate, with its electron-donating morpholine (B109124) group and electron-withdrawing nitro group, is a classic example of a "push-pull" system designed to facilitate ICT. This electronic asymmetry is a fundamental prerequisite for second-order NLO activity.

The characterization of NLO properties typically involves techniques such as second-harmonic generation (SHG). For organic materials, this often requires growing single crystals with a non-centrosymmetric arrangement of the molecules. While specific experimental SHG data for this compound is not widely available, studies on analogous morpholine-containing organic-inorganic hybrid crystals, such as (Morpholinium)2Cd2Cl6, have demonstrated significant SHG responses. e3s-conferences.org These related compounds validate the potential of the morpholine moiety to contribute to acentric crystal structures necessary for NLO effects. e3s-conferences.org

Structure-Property Relationships for Enhanced NLO Response

The efficiency of NLO materials is intrinsically linked to their molecular and crystal structure. For "push-pull" systems like this compound, several factors influence the NLO response:

Strength of Donor and Acceptor Groups: The strong electron-donating ability of the morpholine group and the potent electron-withdrawing nature of the nitro group create a significant dipole moment, which is essential for a large second-order hyperpolarizability (β), a measure of the NLO response at the molecular level.

π-Conjugated System: The benzene (B151609) ring acts as a conjugated bridge, facilitating the transfer of electron density from the donor to the acceptor upon excitation by an optical field. The efficiency of this charge transfer is a key determinant of the NLO properties.

Molecular Geometry: The relative positions of the donor and acceptor groups on the aromatic ring are critical. In this compound, the para-position of the morpholine and meta-position of the nitro group relative to the methyl ester influence the resonance and electronic effects. Computational studies on similar push-pull systems have shown that such structural arrangements can be optimized to enhance NLO properties. nih.gov

| Feature | Role in NLO Properties | Related Research Finding |

| Morpholine Group | Electron Donor | Contributes to acentric crystal structures beneficial for SHG. e3s-conferences.org |

| Nitro Group | Electron Acceptor | Strong electron-withdrawing nature enhances intramolecular charge transfer. |

| Benzene Ring | π-Conjugated Bridge | Facilitates efficient charge transfer from donor to acceptor. |

| Molecular Symmetry | Non-centrosymmetric | A requirement for second-order NLO effects like SHG. |

Applications as a Component in Specialty Chemicals and Advanced Materials